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molecular formula C14H11FO2 B1620080 Benzyl 4-fluorobenzoate CAS No. 59986-44-6

Benzyl 4-fluorobenzoate

Cat. No. B1620080
M. Wt: 230.23 g/mol
InChI Key: CNTWNLQFUTWHID-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

A solution of 4-fluoro-benzoic acid benzyl ester (720 mg, 3.13 mmol) in dioxane (10 mL) was treated with diisopropyl ethyl amine (1.64 mL, 9.39 mmol), ethyl isonipecotate (1.54 g, 9.39 mmol), a catalytic amount of DMAP and heated in a sealed tube at 120° C. for approximately 18 h. The mixture was then cooled, followed addition of another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) and the mixture was reheated at 120° C. After stirring for one more day the mixture was cooled, another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) was added and the mixture was heated again at 120° C. and stirred for an additional 3 day period. The mixture was then cooled and partitioned between EtOAc and water. The EtOAc layer was collected, dried over Na2SO4, filtered and concentrated and the residue was chromatographed with a silica gel column and 0-50% Et2O in hexanes gradient. The intermediate isolated from this operation was dissolved in EtOH (15 mL). Followed addition of 10% Pd/C (15 mg) and the mixture was hydrogenated under one atmosphere of hydrogen for 3.5 h. Followed filtration, the solids were washed with EtOH and the combined organic layer was evaporated to afford the product (200 mg, Yield 10%). HRMS m/z calcd for C15H19NO4 [M+H]+: 278.1387. Found: 278.1387.
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
1.54 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Yield
10%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=1)C1C=CC=CC=1.C(N(C(C)C)CC)(C)C.[NH:27]1[CH2:37][CH2:36][CH:30]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:29][CH2:28]1.[H][H]>O1CCOCC1.CN(C1C=CN=CC=1)C.CCO.[Pd]>[CH2:34]([O:33][C:31]([CH:30]1[CH2:36][CH2:37][N:27]([C:13]2[CH:12]=[CH:11][C:10]([C:9]([OH:8])=[O:17])=[CH:15][CH:14]=2)[CH2:28][CH2:29]1)=[O:32])[CH3:35]

Inputs

Step One
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=CC=C(C=C1)F)=O
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.54 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.54 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Step Four
Name
Quantity
1.54 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for one more day the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was reheated at 120° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
stirred for an additional 3 day period
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column and 0-50% Et2O in hexanes gradient
CUSTOM
Type
CUSTOM
Details
The intermediate isolated from this operation
FILTRATION
Type
FILTRATION
Details
Followed filtration
WASH
Type
WASH
Details
the solids were washed with EtOH
CUSTOM
Type
CUSTOM
Details
the combined organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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